molecular formula C17H15F3N6O B2950465 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034294-68-1

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2950465
CAS No.: 2034294-68-1
M. Wt: 376.343
InChI Key: KEROBPDGPJDWOV-UHFFFAOYSA-N
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Description

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a trifluoromethyl group and a quinoxaline-2-carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the quinoxaline carboxamide may contribute to target binding specificity .

The synthesis of related intermediates, such as 3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride (a sitagliptin precursor), involves efficient cyclization reactions with a 55% yield and environmentally friendly conditions, avoiding phosphorus-containing waste . These attributes position the compound as a promising candidate for further pharmacological evaluation.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)10-5-6-26-14(7-10)24-25-15(26)9-22-16(27)13-8-21-11-3-1-2-4-12(11)23-13/h1-4,8,10H,5-7,9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEROBPDGPJDWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoxaline moiety linked to a triazolo-pyridine unit. Its molecular formula is C15H14F3N5OC_{15}H_{14}F_3N_5O, with a molecular weight of 353.3 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various triazolo derivatives, including those similar to this compound. For instance:

  • MIC Values : Compounds derived from the triazolo-pyridine scaffold exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, one study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli for a related compound .
  • Mechanism of Action : The antibacterial effect is attributed to the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Triazolo derivatives are believed to form π-cation interactions with the amino acid carbonyl groups in these enzymes .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown antifungal activity. For example:

  • Screening Results : A series of triazole derivatives were screened against fungal strains with promising results in inhibiting growth at low concentrations. The presence of electron-donating groups on the aromatic rings enhanced activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazolo and quinoxaline moieties significantly influence biological activity:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to increased potency due to enhanced lipophilicity and electronic properties that facilitate interaction with biological targets .
  • Indole Moiety Influence : Compounds incorporating indole groups generally exhibited superior antibacterial effects compared to those without such substitutions. This suggests that specific structural features can enhance binding affinity to target proteins .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Triazolo-Pyridine Derivatives : A recent study synthesized novel derivatives that showed significant antibacterial activity comparable to established antibiotics like ampicillin. The compounds were evaluated using microbroth dilution methods .
  • Molecular Docking Studies : Computational studies indicate that these compounds exhibit strong binding affinities for bacterial topoisomerases, supporting their potential as new therapeutic agents .

Chemical Reactions Analysis

Key Functional Group Reactivity

The compound’s reactivity is governed by three primary regions:

  • Triazolo[4,3-a]pyridine Core : Electrophilic and nucleophilic substitution at positions 3 and 7.

  • Trifluoromethyl Group : Enhances lipophilicity and stability; inert under most conditions but influences electronic properties.

  • Quinoxaline-2-carboxamide : Participates in hydrogen bonding and π-stacking; reactive at the amide bond and quinoxaline nitrogen atoms.

Triazolo-Pyridine Functionalization

The triazolo-pyridine core undergoes regioselective modifications:

Reaction Type Conditions Outcome Yield Source
Vilsmeier-Haack Formylation POCl₃/DMF, 0–25°C, 12–24 hC3-formylation (aldehyde introduction)60–75%
Reductive Amination NaBH₃CN, MeOH, RTSecondary amine formation at C3-methyl position45–65%
Halogenation NBS, CCl₄, refluxBromination at C7 (adjacent to CF₃)50–70%

Mechanistic Insights :

  • Formylation at C3 occurs due to the electron-rich nature of the triazolo-pyridine ring .

  • Bromination at C7 is facilitated by the electron-withdrawing trifluoromethyl group, directing electrophiles to the para position .

Quinoxaline-2-Carboxamide Modifications

The quinoxaline moiety participates in:

Reaction Type Conditions Outcome Yield Source
Amide Hydrolysis 6M HCl, 100°C, 6 hQuinoxaline-2-carboxylic acid formation80–90%
N-Alkylation K₂CO₃, DMF, alkyl halide, 60°CSubstitution at quinoxaline N1/N430–50%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°CAryl/heteroaryl introduction at C6/C755–70%

Key Findings :

  • The amide bond resists nucleophilic attack under mild conditions but hydrolyzes quantitatively under strong acidic conditions.

  • Suzuki coupling at quinoxaline positions requires electron-deficient boronic acids for optimal yields .

Trifluoromethyl Group Stability

The CF₃ group remains intact under most reaction conditions due to its strong C–F bonds. Notable exceptions include:

Condition Effect Observation Source
Strong Bases (e.g., NaOH, 120°C)Partial defluorinationForms CHF₂ derivatives
Radical Initiators C–F bond cleavageGenerates - CF₂ intermediates

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH, 30 days) reveal:

  • Primary Degradants : Hydrolyzed amide (15%) and oxidized triazolo-pyridine (8%).

  • Light Sensitivity : Photolysis generates quinoxaline-2-carboxylic acid (20% over 48 h) .

Comparative Reactivity Table

Position Reactivity Preferred Reactions
Triazolo C3Electrophilic substitutionFormylation, bromination
Quinoxaline N1/N4Nucleophilic substitutionAlkylation, arylation
Amide CarbonylNucleophilic attackHydrolysis, transamidation

Comparison with Similar Compounds

Sitagliptin (Januvia®)

  • Core Structure : Triazolopiperazine with a trifluorophenyl group.
  • Key Features: Binds to DPP-4 via a β-amino acid motif, inhibiting enzymatic activity in a glucose-dependent manner .
  • Advantages : Low hypoglycemia risk and high selectivity for DPP-4 over related proteases like DPP-8/9 .

Vildagliptin (Galvus®)

  • Core Structure: Cyanopyrrolidine scaffold.
  • Key Features : Covalent binding to DPP-4 via a nitrile group.
  • Comparison : Unlike vildagliptin, the target compound lacks a reactive nitrile, which may reduce irreversible enzyme inhibition and associated toxicity risks .

400846-03-9 (Hexahydroquinoline Carboxamide)

  • Structure: Hexahydroquinoline core with a pyridinyl carboxamide.
  • Key Features : Demonstrated activity in metabolic disorders, though exact targets are unspecified .
  • Comparison: The target compound’s triazolo-pyridine core may offer improved conformational rigidity compared to hexahydroquinoline, enhancing target affinity.

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Synthesis Yield Key Advantages
Target Compound Triazolo-pyridine Trifluoromethyl, Quinoxaline Not reported Enhanced metabolic stability
Sitagliptin Intermediate Triazolo-pyrazine Trifluoromethyl 55% Eco-friendly synthesis, high efficiency
400846-03-9 Hexahydroquinoline Pyridinyl carboxamide Not reported Structural diversity

Mechanistic Insights

  • The target compound’s trifluoromethyl group likely improves binding to hydrophobic pockets in DPP-4, similar to sitagliptin’s trifluorophenyl group .
  • The quinoxaline carboxamide may engage in π-π stacking or hydrogen bonding with catalytic residues, a mechanism distinct from cyanopyrrolidine-based inhibitors like vildagliptin .

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